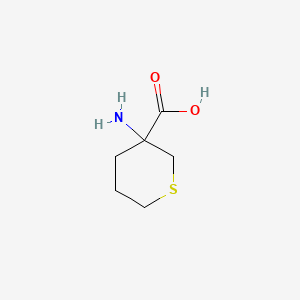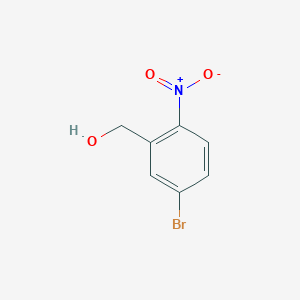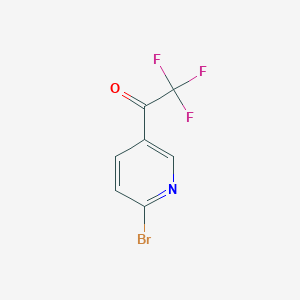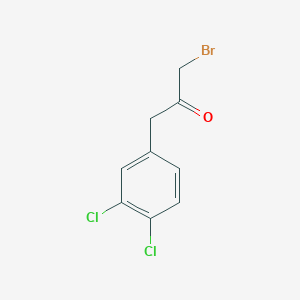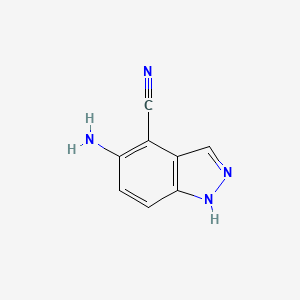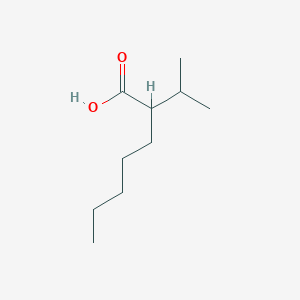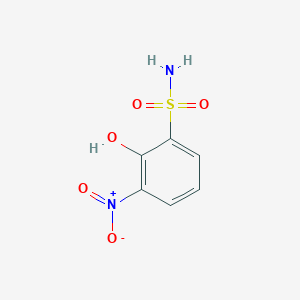
5-Bromo-2-methylnicotinonitrile
Overview
Description
5-Bromo-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylnicotinonitrile is 1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 . The InChI key is CMZODOCHMREYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-methylnicotinonitrile has a molecular weight of 197.03200 . It is a solid substance stored at room temperature in an inert atmosphere .Scientific Research Applications
Herbicide Resistance in Plants
A groundbreaking approach to developing herbicide resistance in plants involves the introduction of a novel catabolic detoxification gene. Specifically, a gene encoding a nitrilase that converts bromoxynil (a photosystem II inhibitor herbicide) to its primary metabolite was cloned from the soil bacterium Klebsiella ozaenae and expressed in transgenic tobacco plants. This expression conferred resistance to high levels of bromoxynil, showcasing a successful method for enhancing herbicide resistance in crops through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Neurological Research
In neurological research, Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a halogenated nucleotide, is utilized to monitor DNA replication. This compound has been instrumental in detecting the small population of neural stem cells (NSC) in the mammalian brain. However, studies have shown that NSC exposed to BrdU undergo significant changes, including loss of stem cell marker expression and glial differentiation, accompanied by a rapid loss of global DNA CpG methylation. These findings highlight the importance of cautious use of BrdU in stem cell research and its potential implications for differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Antiprotozoal Activity
Research into antiprotozoal compounds has led to the synthesis of novel pyridine derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction. These derivatives have been evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing promising anti-thrombolytic, biofilm inhibition, and haemolytic activities. Particularly, certain compounds exhibited significant potential, demonstrating the utility of 5-bromo-2-methylnicotinonitrile derivatives in developing new treatments for protozoal infections (Ahmad et al., 2017).
Corrosion Inhibition
In the field of materials science, novel Schiff bases derived from 5-bromo-2-methylnicotinonitrile have been synthesized and characterized, showing effectiveness as corrosion inhibitors for carbon steel in acidic and chloride-containing mediums. These compounds, through electrochemical studies and surface characterization, demonstrate significant potential in protecting metals from corrosion, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (El-Lateef et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZODOCHMREYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682496 | |
| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylnicotinonitrile | |
CAS RN |
956276-47-4 | |
| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






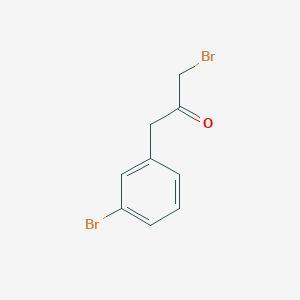

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
